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Compound of Interest

Compound Name: 3-(Methylthio)hexanal

CAS No.: 38433-74-8

Cat. No.: B1587155 Get Quote

Executive Summary: The "Tropical-Savory" Bridge
3-(Methylthio)hexanal (CAS: 38433-74-8) is a sulfur-containing aldehyde that occupies a

unique niche in flavor chemistry. Unlike the ubiquitous "green" aldehydes (e.g., hexanal) or the

"fruity" esters, this molecule acts as a sensory bridge between tropical fruit profiles (contributing

depth and ripeness) and savory/vegetative profiles (potato, tomato).

While often overshadowed by its homologue Methional (3-(methylthio)propanal), 3-
(Methylthio)hexanal is distinct due to its lipophilicity and specific biosynthetic origin involving

the thia-Michael addition of methanethiol to trans-2-hexenal.

Chemical Profile & Sensory Properties[1][2][3][4][5]
[6][7][8]
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Property Specification

IUPAC Name 3-(methylsulfanyl)hexanal

CAS Number 38433-74-8

Molecular Formula

C

H

OS

Molecular Weight 146.25 g/mol

LogP ~2.12 (Lipophilic)

Odor Threshold (Water) 0.2 – 1.0 ppb (estimated based on homologues)

Odor Descriptors
Low Conc: Tropical, fruity, green. High Conc:

Cheesy, potato-like, oniony, savory.

Stability
Susceptible to oxidation (to sulfoxide/sulfone)

and aldol condensation.

Comparative Abundance in Fruit Varieties
The following data synthesizes experimental quantification of sulfur volatiles. Note that while

Ethyl 3-(methylthio)propionate is the dominant sulfur ester in pineapple, 3-(Methylthio)hexanal
serves as a critical trace impact compound in the matrices below.

Table 1: Comparative Concentration Profile (µg/kg)
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Fruit Variety
Primary Sulfur
Volatile

3-
(Methylthio)hexana
l Status

Sensory
Contribution

Pineapple(Ananas

comosus)

Ethyl 3-

(methylthio)propionate

(40–500 µg/kg)

Trace (< 5 µg/kg)

Contributes to the

"overripe" or "jammy"

note in Gold cultivars.

Durian(Durio

zibethinus)

Diethyl disulfide /

Diethyl trisulfide
Minor (5–20 µg/kg)

Synergizes with thiols

to create the divisive

"sulfury/creamy"

profile.

Tomato(Solanum

lycopersicum)

3-(Methylthio)propanal

(Methional)
Detected (1–10 µg/kg)

Enhances the

"umami" and "sun-

dried" aroma; formed

during processing.

Passion

Fruit(Passiflora edulis)

3-Mercaptohexan-1-ol

(Thiol)
Trace / Absent

Often confused with 3-

methylthio-1-hexanol;

acts as a background

savory note.

Guava(Psidium

guajava)

Methional / Cinnamyl

derivatives
Trace

Reinforces the

"musky" character of

pink guava varieties.

Critical Insight: In commercial fruit preparations, 3-(Methylthio)hexanal is often added

exogenously (0.01–0.1 ppm) to reconstruct the "freshly cut" tropical nuance that is lost during

pasteurization, as the natural aldehyde degrades rapidly.

Biosynthetic Pathway: The Thia-Michael Addition
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The formation of 3-(Methylthio)hexanal is a classic example of the convergence of lipid

oxidation and amino acid metabolism. Unlike Methional (derived solely from Methionine via

Strecker degradation), 3-(Methylthio)hexanal requires a "Green Leaf Volatile" precursor.

Mechanism[9]
Lipid Oxidation: Linolenic acid is cleaved by Lipoxygenase (LOX) and Hydroperoxide Lyase

(HPL) to form (E)-2-Hexenal (Leaf Aldehyde).

Methionine Catabolism: Methionine is converted to Methanethiol (CH

SH) via methionine

-lyase.

Conjugate Addition: Methanethiol undergoes a thia-Michael addition across the double bond

of (E)-2-Hexenal.

Linolenic Acid (E)-2-Hexenal
(Michael Acceptor)

LOX / HPL
Pathway

L-Methionine Methanethiol
(Nucleophile)

Met-gamma-lyase

3-(Methylthio)hexanal

Thia-Michael
Addition

Click to download full resolution via product page

Figure 1: Biosynthetic convergence of lipid and amino acid pathways to form 3-
(Methylthio)hexanal.

Experimental Protocol: Quantification via SIDA-GC-
MS
To accurately quantify 3-(Methylthio)hexanal without artifact formation (oxidation), a Stable

Isotope Dilution Assay (SIDA) is required.

Protocol Workflow
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1. Internal Standard Synthesis:

Synthesize [

H

]-3-(methylthio)hexanal using [

H

]-methanethiol and trans-2-hexenal.

Validate purity (>95%) via NMR.

2. Extraction (SAFE - Solvent Assisted Flavor Evaporation):

Sample: Homogenize 50g fruit pulp with 50mL saturated NaCl solution.

Spiking: Add 10 µL of Internal Standard (10 µg/mL in methanol).

Extraction: Extract with Dichloromethane (CH

Cl

) for 2 hours.

Distillation: Apply SAFE high-vacuum distillation to isolate volatiles from non-volatiles

(sugars/pigments).

3. Instrumental Analysis (GC-MS/O):

Column: DB-WAX or FFAP (Polar column is essential to separate sulfur isomers).

Injection: Splitless mode at 230°C.

Detection: Mass Spectrometry (SIM Mode).

Target Ion:

61 (CH
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SCH

),

146 (M

).

Qualifier Ion:

75,

89.

Sample Homogenization
+ NaCl Saturation

Spike with Deuterated IS
([2H3]-3-MTH)
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(Dichloromethane)
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Figure 2: Optimized SIDA-GC-MS workflow for trace sulfur aldehyde quantification.

Scientific Commentary & Causality
Why 3-(Methylthio)hexanal Matters in Drug/Flavor Development:

Masking Capability: Its high lipophilicity (LogP ~2.1) allows it to linger in the retro-nasal cavity

longer than Methional. This makes it an excellent masking agent for "beany" off-notes in

plant-based protein formulations (e.g., pea protein meat analogues).

Precursor Stability: Unlike thiols (which oxidize rapidly to disulfides), the thioether linkage in

3-(Methylthio)hexanal is relatively stable, though the aldehyde group is reactive.

Formulations often use the thiohemiacetal form or encapsulate it to prevent premature

oxidation.

Chirality: The C3 position is chiral. In nature, enzymatic addition typically yields a specific

enantiomeric excess (often (S)-enantiomer), whereas synthetic versions are racemic.

Enantioselective GC (using Cyclodextrin columns) can distinguish natural fruit extracts from

synthetic flavor adulteration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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